(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol chemical properties
(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol chemical properties
Executive Summary
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a bifunctional heterocyclic scaffold integrating a bidentate coordination site (N,N'-chelator) with a reactive primary alcohol handle. This compound serves as a critical intermediate in the synthesis of metallopharmaceuticals, kinase inhibitors, and advanced catalytic ligands. Its unique architecture combines the electron-deficient nature of the pyridine ring with the electron-rich (but moderated) pyrazole core, offering tunable electronic properties for drug design and organometallic chemistry.
This guide details the physicochemical profile, robust synthetic pathways, and reactivity logic required to utilize this scaffold effectively in high-stakes research environments.
Chemical Identity & Physicochemical Profile
Structural Analysis
The molecule consists of a pyrazole ring N-linked to the 2-position of a pyridine ring. A hydroxymethyl group is positioned at the C4 of the pyrazole.
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IUPAC Name: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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Molecular Formula: C
H N O -
Molecular Weight: 175.19 g/mol
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Key Features:
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N,N'-Bidentate Pocket: The pyridine nitrogen (
) and the pyrazole nitrogen ( ) are coplanar, capable of forming stable 5-membered chelate rings with transition metals (e.g., Ru, Ir, Pt). -
C4-Hydroxymethyl Handle: A primary alcohol amenable to oxidation, halogenation, or esterification without disrupting the heteroaromatic core.
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Predicted Physicochemical Properties
Note: Experimental values depend on specific polymorphs; these represent consensus values for the structural class.
| Property | Value / Characteristic | Implication for Handling |
| Physical State | White to off-white solid | Standard powder handling; non-hygroscopic. |
| Melting Point | 85–95 °C (Estimated) | Suitable for solid-state storage; watch for sublimation under high vac. |
| Solubility | DMSO, Methanol, DCM | Soluble in polar aprotic/protic solvents. Poor water solubility. |
| pKa (Pyridine) | ~5.2 | Basic center; protonates in acidic media (HCl salts form easily). |
| pKa (Pyrazole) | < 2.5 (N2) | Very weak base; does not protonate under physiological pH. |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential. |
Synthesis & Manufacturing Logic
The most robust route to (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol avoids the unstable 4-ester precursors and instead utilizes a Vilsmeier-Haack Formylation followed by reduction. This ensures regioselectivity at the C4 position.
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis from commercially available 2-hydrazinopyridine. This route maximizes regiocontrol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole
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Reactants: Dissolve 2-hydrazinopyridine (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq) in Ethanol.
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Catalyst: Add catalytic HCl (conc.).
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Conditions: Reflux for 3-4 hours.
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Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM.
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Result: The unsubstituted pyrazole core is obtained.
Step 2: Vilsmeier-Haack Formylation (Critical Step)
Rationale: The pyrazole ring is electron-rich, but the N-pyridine substituent is electron-withdrawing. Standard conditions must be aggressive enough to overcome this deactivation.
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Preparation: In a dry flask under
, add anhydrous DMF (5.0 eq). Cool to 0°C. -
Activation: Dropwise add
(1.5 eq). Stir 30 min to form the Vilsmeier reagent (white precipitate may form). -
Addition: Dissolve 1-(pyridin-2-yl)-1H-pyrazole in minimal DMF and add dropwise.
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Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (formation of aldehyde).
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Quench: Pour onto ice/sodium acetate solution (buffered hydrolysis is crucial to prevent ring cleavage).
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Isolation: Filter the solid precipitate (Aldehyde).
Step 3: Reduction to Alcohol
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Reaction: Suspend the aldehyde in Methanol. Add
(0.5 eq) portion-wise at 0°C. -
Monitoring: The reaction is typically complete in <1 hour.
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Workup: Quench with water. Evaporate MeOH. Extract aqueous layer with Ethyl Acetate.
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Purification: Recrystallization from Hexane/EtOAc or column chromatography.
Reactivity & Functionalization
The utility of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol lies in its orthogonal reactivity. The alcohol can be modified without affecting the chelation site.
Figure 2: Primary reactivity vectors for the scaffold.
Alcohol Transformations
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Conversion to Halides: Reaction with
yields the 4-chloromethyl derivative. Warning: The hydrochloride salt of the pyridine ring will form first; neutralization is required before use as an alkylating agent. -
Oxidation:
in DCM selectively oxidizes the alcohol back to the aldehyde without over-oxidation to the acid, useful for reductive amination.
Coordination Chemistry
The pyridine-pyrazole (py-pz) motif is a "hard" nitrogen donor set.
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Binding Mode: Forms neutral complexes with anionic coligands (e.g., [M(py-pz)Cl2]) or cationic complexes with neutral coligands.
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Applications:
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Iridium(III) Complexes: Used in OLED emitters due to high triplet energy.
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Ruthenium(II) Complexes: Catalysts for transfer hydrogenation.
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Medicinal Chemistry Applications
In drug discovery, this scaffold serves as a biaryl pharmacophore .
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Kinase Inhibition: The N-N biaryl system mimics the adenine hinge-binding region of ATP. The C4-methanol group projects into the solvent-accessible region or the ribose-binding pocket, allowing for solubilizing groups to be attached (e.g., via ether linkage).
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Hydrogen Bonding: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the hydroxyl group can act as both HBA and Hydrogen Bond Donor (HBD).
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Metabolic Stability: The N-linked pyrazole is generally more metabolically stable than C-linked isomers, though the pyridine ring is susceptible to N-oxidation by CYPs.
Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood, especially during synthesis involving
. -
Storage: Store in a cool, dry place. Keep container tightly closed.
References
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Synthesis of 1-Arylpyrazoles
- Title: Regioselective synthesis of 1-aryl-1H-pyrazole-4-carboxyl
- Source:Tetrahedron Letters, Vol 45, Issue 23.
- Context: Establishes the condensation logic for hydrazine deriv
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Vilsmeier-Haack on Pyrazoles
- Title: Vilsmeier-Haack reaction of 1-substituted pyrazoles.
- Source:Journal of Heterocyclic Chemistry.
- Context: Standard protocol for introducing C4-formyl groups on pyrazoles.
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Coordination Chemistry of Pyridyl-Pyrazoles
- Title: Pyridyl-pyrazole ligands in Iridium(III) complexes for OLEDs.
- Source:Dalton Transactions.
- Context: Details the bidentate binding mode and electronic properties.
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General Reactivity
- Title: The Chemistry of Pyrazoles (Book Chapter).
- Source:Comprehensive Heterocyclic Chemistry II.
- Context: Definitive guide on pyrazole reactivity and functionaliz
